6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-15-12(16)8-11(14-13(15)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3 |
InChI Key |
AQZQBZRXCBSNFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Pyrimidinone Core Construction
The pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization reactions involving β-dicarbonyl compounds and amidine or guanidine derivatives. For this compound, the synthesis often starts from appropriately substituted β-ketoesters or β-diketones and methylthio-containing reagents.
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is introduced either by:
- Using 4-methoxybenzaldehyde or 4-methoxyacetophenone derivatives as starting materials in condensation steps, or
- Via nucleophilic aromatic substitution or cross-coupling reactions on a preformed pyrimidinone ring.
Methylsulfanyl Group Incorporation
The methylsulfanyl group at position 2 is introduced by reaction with methylthiolating agents such as methyl mercaptan derivatives or methylsulfanyl-substituted precursors. This step requires mild conditions to prevent oxidation of the sulfur atom.
Detailed Preparation Methods
Regioselective Synthesis of 3,6-Disubstituted 2-(Methylsulfanyl)pyrimidin-4(3H)-ones
A recent synthetic method reported involves a regioselective approach to 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, adaptable to the target compound. The key steps include:
- Condensation of a β-ketoester with 4-methoxybenzaldehyde under acidic or basic catalysis to form a chalcone or related intermediate.
- Cyclization with methylthiourea or S-methylisothiourea salts to introduce the methylsulfanyl group and form the pyrimidinone ring.
- Control of temperature (typically reflux conditions) and solvent choice (acetic acid or ethanol) to optimize yield and purity.
- Monitoring reaction progress by thin-layer chromatography (TLC) to ensure completion and minimize side products.
This method yields the target compound with high regioselectivity and good yield (typically above 70%).
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 4-methoxybenzaldehyde + β-ketoester, acid/base catalyst, reflux in ethanol or acetic acid | Forms intermediate chalcone or β-diketone |
| Cyclization with methylthiourea | Methylthiourea salt, reflux in acetic acid or ethanol, 4-6 hours | Introduces methylsulfanyl group and closes pyrimidinone ring |
| Work-up and purification | Cooling, addition of ice water, filtration, washing, silica gel chromatography | Ensures removal of impurities and isolation of pure compound |
Alternative Synthetic Routes
- Use of S-methylisothiourea hydrogen sulfate as a methylthiolating agent in the presence of polar aprotic solvents like hexamethylphosphoramide (HMPA) at elevated temperatures (~100 °C) for 20+ hours has been reported for related pyrimidinones.
- Multi-step synthesis involving initial formation of ethyl 2-(4-methoxybenzylidene)-4-methyl-3-oxopentanoate intermediates followed by cyclization with methylthiourea derivatives.
Research Findings and Optimization
Yield and Purity
Reaction Monitoring
- Thin-layer chromatography (TLC) is essential for monitoring the progress of both condensation and cyclization steps.
- Spectroscopic methods such as IR (identifying C=O and C=N stretches), 1H NMR (aromatic and methyl signals), and mass spectrometry confirm the structure and purity of the final product.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Condensation of 4-methoxybenzaldehyde with β-ketoester | Acid/base catalyst, reflux in ethanol or acetic acid | 75-80 | Forms chalcone intermediate |
| Cyclization with methylthiourea salt | Reflux in acetic acid or ethanol, 4-6 h | 70-85 | Introduces methylsulfanyl group |
| Alternative methylthiolation | S-methylisothiourea hydrogen sulfate, HMPA, 100 °C, 20+ h | 70-80 | Requires polar aprotic solvent |
| Purification | Silica gel chromatography (hexane:ethyl acetate 1:1) | N/A | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the substituent introduced.
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of compounds related to "6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one":
- Compound Identification :
-
Related Compounds and Applications :
- N-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine :
- ChemDiv Compound ID: D278-0404
- Molecular Formula: C13H15N3OS
- IUPAC Name: N-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
- This compound is included in screening libraries for drug discovery, specifically within the Ion Channels Focused Library and a 1.7M Stock Database .
- Therapeutic areas of interest include nervous system and cardiovascular applications, targeting Ion Channels .
- 2-[({2-[3-(2-Fluoroethoxy)-4-Methoxyphenyl]-1,3-Thiazol-4-Yl}methyl)sulfanyl]pyrimidine-4,6-Diamine :
- 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one :
- 2-{[(4-methoxyphenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol :
- N-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine :
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pyrimidin-4(3H)-one scaffold is highly tunable, with substituents significantly influencing physical and chemical properties. Below is a comparative analysis with key analogs:
Table 1: Key Analogs and Their Properties
Key Observations :
Melting Points: The amino-substituted analog () exhibits the highest melting point (282.3°C), likely due to strong hydrogen bonding from the NH₂ group . Fused-ring systems (e.g., thieno-pyrimidinone in ) show elevated melting points (~296–299°C) due to enhanced crystallinity . Bulky aryl groups (e.g., 4-chlorophenyl in ) reduce melting points (219–221°C), possibly due to steric hindrance disrupting crystal packing .
Molecular Weight and Lipophilicity: The trifluoromethyl analog () has a lower molecular weight (224.20) but higher lipophilicity (logP ~1.36), making it more membrane-permeable .
Biological Activity
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative notable for its unique structural features, which include a methoxyphenyl group and a methylsulfanyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is C13H14N2O2S, with a molecular weight of 262.33 g/mol. The compound's structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms. The presence of the methylsulfanyl group can influence its reactivity and biological interactions, particularly through oxidation processes leading to sulfoxides or sulfones.
Antioxidant Activity
Research indicates that pyrimidine derivatives can exhibit significant antioxidant properties. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Similar compounds have demonstrated a capacity to reduce oxidative damage in various biological systems.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested by studies on related pyrimidine derivatives. These compounds have shown effectiveness in inhibiting inflammatory mediators, which could make them valuable in treating conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including gastric and liver cancer cells. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis .
The following table summarizes the observed biological activities of this compound compared to related pyrimidine derivatives:
| Compound | Biological Activity | IC50 (µg/mL) | Cell Lines Tested |
|---|---|---|---|
| This compound | Antioxidant, Anti-inflammatory, Anticancer | Not specified | Various cancer lines |
| 3-(4-Methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one | Moderate cytotoxicity | 10.5 | SGC-7901 |
| 5-Acetyl-4-(3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | High cytotoxicity | 5.0 | HepG2 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Molecular docking studies can provide insights into the binding affinity and interaction dynamics between this compound and its targets .
Case Studies
Several case studies have explored the biological effects of similar pyrimidine derivatives:
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human gastric cancer cells (SGC-7901) and liver cancer cells (HepG2). The results indicated that compounds with similar structures exhibited significant growth inhibition at concentrations ranging from 5 to 20 µg/mL .
- Inflammation Models : In vitro assays using macrophage cell lines treated with lipopolysaccharides (LPS) showed that certain pyrimidine derivatives reduced the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .
Q & A
Q. Q1. What are the recommended synthetic routes for 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of pyrimidinone derivatives often involves cyclocondensation of thioureas with β-ketoesters or nucleophilic substitution reactions. For example, describes a protocol for synthesizing structurally related pyrimidinones using propargylsulfanyl groups, achieving yields of 23–67% under varied conditions (e.g., solvent polarity, temperature). Key steps include:
- Step 1: Preparation of intermediates via thiourea derivatives.
- Step 2: Cyclization under acidic or basic conditions.
- Optimization: Higher yields (e.g., 67% in ) are achieved using aprotic solvents (e.g., DMF) and controlled heating (80–100°C).
- Characterization: Confirm purity via melting point analysis and IR spectroscopy (e.g., S–C stretching at ~650 cm⁻¹ in ) .
Q. Q2. How can structural elucidation of this compound be performed to resolve ambiguities in regiochemistry?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Analysis: Assign ¹H and ¹³C signals using 2D-COSY and HSQC to confirm substitution patterns (e.g., methoxyphenyl vs. methylsulfanyl groups). reports specific shifts for methylsulfanyl (δ ~2.5 ppm in ¹H NMR) and methoxy groups (δ ~3.8 ppm).
- X-Ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., 3H vs. 1H pyrimidinone) using single-crystal data, as demonstrated in for a pyrrolo-pyrimidine derivative .
Advanced Research Questions
Q. Q3. How can experimental design principles be applied to evaluate the compound’s pharmacological activity, and what statistical methods are appropriate?
Methodological Answer: Adopt a split-split plot design () for in vivo studies:
- Main Plots: Dose levels (e.g., 10 mg/kg, 50 mg/kg).
- Subplots: Administration routes (oral, intraperitoneal).
- Sub-Subplots: Time points for efficacy measurement.
Use Sprague–Dawley rats (n=10/group) and assess outcomes (e.g., analgesic activity via thermal latency in ) with ANOVA and post-hoc Tukey tests. Analyze data using GraphPad Prism (as in ) to ensure reproducibility .
Q. Q4. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values from independent studies (e.g., vs. hypothetical conflicting data) using standardized assays (e.g., enzyme inhibition).
- Source of Variability: Control for batch purity (e.g., via HPLC in ), solvent effects (DMSO vs. saline), and species-specific metabolism.
- Statistical Reconciliation: Apply Bland-Altman plots to quantify systematic biases .
Q. Q5. How can environmental stability and degradation pathways be studied under controlled conditions?
Methodological Answer: Follow protocols from ’s INCHEMBIOL project:
- Photolysis Studies: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS.
- Hydrolysis: Assess stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- Data Interpretation: Use first-order kinetics to model half-lives and identify metabolites (e.g., demethylation or sulfoxide formation) .
Analytical and Stability Considerations
Q. Q6. What analytical techniques are critical for assessing purity and stability in long-term storage?
Methodological Answer:
- HPLC-PDA: Monitor degradation products (e.g., uses >95% purity thresholds).
- Thermogravimetric Analysis (TGA): Determine thermal stability (e.g., decomposition >150°C in ).
- Storage Guidelines: Store at –20°C in amber vials under argon, as recommended for sulfanyl-containing compounds in .
Computational and Mechanistic Studies
Q. Q7. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to cyclooxygenase (COX-2) based on structural analogs in . Validate with molecular dynamics simulations (100 ns trajectories).
- QSAR Analysis: Correlate substituent electronic properties (Hammett σ values) with activity data from to design optimized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
